![molecular formula C7H6Cl2N4 B3034523 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1823331-38-9](/img/structure/B3034523.png)
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Descripción general
Descripción
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine: is an organic compound with the molecular formula C7H6Cl2N4 and a molecular weight of 217.06 g/mol . It is a solid substance, typically appearing as white to light yellow crystals . This compound is known for its high thermal stability and solubility in organic solvents, though it is insoluble in water .
Mecanismo De Acción
Target of Action
The primary target of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with CDK2 by mimicking the structure of Adenosine Triphosphate (ATP), a molecule that CDK2 normally binds to . This allows the compound to bind to the kinase domain of CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle. This can lead to the arrest of cell division and potentially induce apoptosis (programmed cell death), particularly in cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound could have potential therapeutic applications in cancer treatment .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with other molecules in the cellular environment can impact its efficacy .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation .
Cellular Effects
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has been shown to have significant inhibitory effects on the growth of various cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve inhibition of CDK2 . This compound and its derivatives have been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It is known that this compound has a storage temperature of room temperature, indicating its stability under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common synthetic route for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves the reaction of pyrazolo[4,3-d]pyrimidine with ethylene dibromide, followed by treatment with hydrogen chloride gas in dichloromethane . This method ensures the formation of the desired product with high purity.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: It is being studied for its potential as an inhibitor of certain enzymes and receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Comparación Con Compuestos Similares
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: This compound is structurally similar but has a methyl group instead of an ethyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high thermal stability and solubility in organic solvents make it particularly useful in various applications .
Propiedades
IUPAC Name |
5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHAJCRXKMRHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
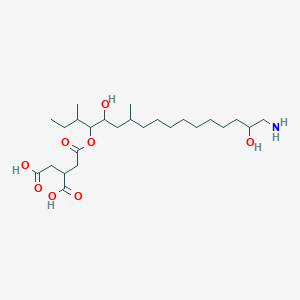
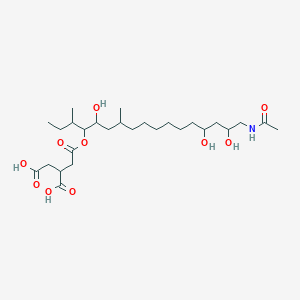
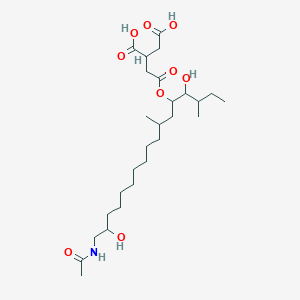
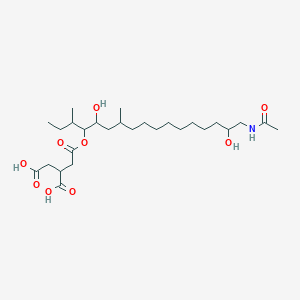

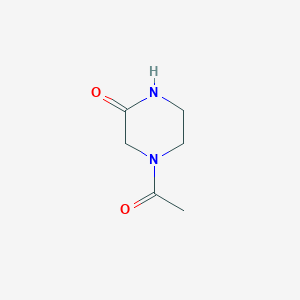
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

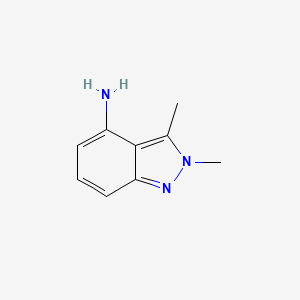
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)


